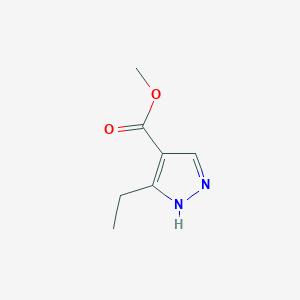
5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, also known as MTIC, is a chemical compound with potential applications in scientific research. MTIC belongs to the isoxazole class of compounds and is structurally similar to ibotenic acid, a naturally occurring compound found in certain mushrooms. MTIC has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.
Applications De Recherche Scientifique
Drug Discovery and Development
This compound is utilized in the structure-activity relationship (SAR) analysis of GATA4 and NKX2-5 protein-protein interaction modulators . These interactions are crucial for cardiac development and function, and modulating them can lead to the development of new therapeutics for heart diseases.
Synthesis of Heterocyclic Compounds
Isoxazoles, such as 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, serve as privileged scaffolds in medicinal chemistry . They are often used to create a diverse array of heterocyclic compounds that can interact with biological targets due to their chemical diversity.
Eco-Friendly Synthetic Strategies
The compound is part of research into metal-free synthetic routes for isoxazoles . This is significant because traditional methods often use metals that are costly, toxic, and generate waste, making metal-free alternatives highly desirable.
Anticancer Drug Design
Isoxazole derivatives are explored for their potential in anticancer drug design . The structural features of isoxazoles, including 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, allow for the creation of compounds that can selectively target cancer cells.
Nanocatalysis
Research into nanocatalysis often involves isoxazole compounds due to their ability to act as catalysts at the nanoscale . This can lead to more efficient and targeted catalytic processes in various chemical reactions.
Sensing Applications
The unique properties of isoxazoles make them suitable for sensing applications . They can be used to detect the presence of other substances, which is valuable in environmental monitoring and diagnostics.
Drug Delivery Systems
Isoxazole derivatives, including 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, are being studied for their use in drug delivery systems . Their structural versatility allows them to be tailored for specific drug delivery tasks, potentially improving the efficacy of treatments.
Solid-Phase Peptide Synthesis
This compound has been mentioned in the context of solid-phase peptide synthesis . It could be used to incorporate non-natural amino acids into peptides, which is a technique that can create novel peptides with therapeutic potential.
Mécanisme D'action
Target of Action
Isoxazole derivatives, which include 5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, are known to bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Isoxazole derivatives are known to have various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activity .
Propriétés
IUPAC Name |
5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDFTREBKXCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)


![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
